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molecular formula C9H15NO3 B8531688 2-((1-Nitrocyclohexyl)methyl)oxirane

2-((1-Nitrocyclohexyl)methyl)oxirane

Cat. No. B8531688
M. Wt: 185.22 g/mol
InChI Key: MKIAASFJBSLXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08480800B2

Procedure details

A 1 neck 500 mL round bottom flask equipped with dropping funnel, temperature controller, nitrogen outlet, stir bar and condenser is charged with approximately 37 g of mCPBA (72% pure, 0.15 mols) and 100 mL of CH2Cl2. The reaction slurry is warmed to dissolve all the solids in CH2Cl2. Once a clear solution is obtained, 20 g (0.12 mols) of 1-allyl-1-nitrocyclohexane (11) is added slowly. After complete addition, the reaction is refluxed for 2 hrs and stirred for 48 h at room temperature. The progress of the reaction is monitored by GC. After the duration of almost 50 h, the composition of the epoxide in the reaction mixture is approximately 38.5%. Solid mCPBA that crashes out of solution is removed by gravity filtration. The organic layer is washed with 10% Na2CO3 (3×30 mL) followed by brine (3×30 mL). The organic layer is dried under MgSO4 and excess solvent stripped off under rotary evaporator. This affords 11.8 g of crude material. The retention time of the epoxide on the GC is 18.3 minutes. The presence of epoxide is confirmed by GC-MS CI. The parent ion is not detected due to the labile nature of NO2 groups. However, the fragment minus the NO2 is observed. CI GC/MS, [C9H15O]+=139.
Name
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C=C(Cl)C=C(C(OO)=[O:9])C=1.[CH2:12]([C:15]1([N+:21]([O-:23])=[O:22])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[CH:13]=[CH2:14]>C(Cl)Cl>[N+:21]([C:15]1([CH2:12][CH:13]2[CH2:14][O:9]2)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)([O-:23])=[O:22]

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(C=C)C1(CCCCC1)[N+](=O)[O-]
Step Three
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
temperature controller, nitrogen outlet, stir bar and condenser
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 neck 500 mL round bottom flask equipped
CUSTOM
Type
CUSTOM
Details
The reaction
TEMPERATURE
Type
TEMPERATURE
Details
slurry is warmed
CUSTOM
Type
CUSTOM
Details
Once a clear solution is obtained
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is refluxed for 2 hrs
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 48 h at room temperature
Duration
48 h
CUSTOM
Type
CUSTOM
Details
After the duration of almost 50 h
Duration
50 h
CUSTOM
Type
CUSTOM
Details
is removed by gravity filtration
WASH
Type
WASH
Details
The organic layer is washed with 10% Na2CO3 (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer is dried under MgSO4
CUSTOM
Type
CUSTOM
Details
excess solvent stripped off under rotary evaporator

Outcomes

Product
Details
Reaction Time
18.3 min
Name
Type
Smiles
[N+](=O)([O-])C1(CCCCC1)CC1OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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